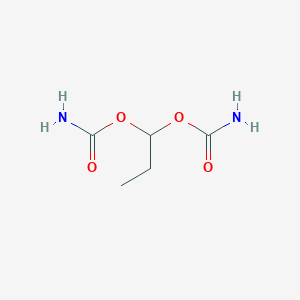
1-Carbamoyloxypropyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyloxypropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their role in medicinal chemistry, agriculture, and industrial applications. This compound is particularly notable for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoyloxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of carbonylimidazolide with a nucleophile in water, which provides a general method for preparing urea, carbamates, and thiocarbamates without requiring an inert atmosphere . Another method involves the use of carbon dioxide and amines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, which allows for the continuous preparation of carbamates .
Industrial Production Methods: Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols. This method is preferred due to its efficiency and the high purity of the resulting products . due to the toxicity of isocyanates, alternative methods such as the use of alkyl chloroformates with amines are also employed.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyloxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into other functional groups.
Reduction: Reduction reactions can convert the carbamate back to its corresponding amine and alcohol.
Substitution: Substitution reactions often involve the replacement of the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often utilize reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Carbamoyloxypropyl carbamate has a wide range of applications in scientific research:
Biology: In biological research, carbamates are employed to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-carbamoyloxypropyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating biological properties and improving stability and pharmacokinetic properties .
Comparison with Similar Compounds
Methyl Carbamate: Used as a carbamoyl donor in transcarbamoylation reactions.
Phenyl Carbamate: Employed in the synthesis of primary and secondary carbamates.
N-Substituted Carbamoyl Chlorides: Utilized in the synthesis of substituted O-aryl carbamates.
Uniqueness: 1-Carbamoyloxypropyl carbamate is unique due to its specific structural features that allow for versatile applications in various fields. Its stability and ability to form hydrogen bonds make it particularly valuable in medicinal chemistry and industrial applications .
Properties
CAS No. |
6341-66-8 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
1-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-2-3(10-4(6)8)11-5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
MWTNQELRTIADRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


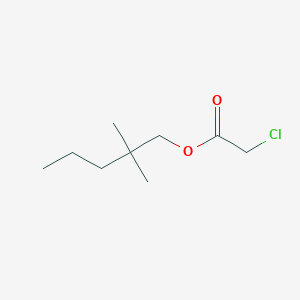
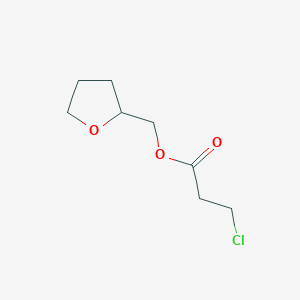
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

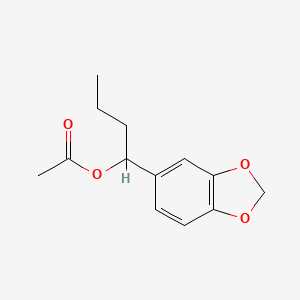
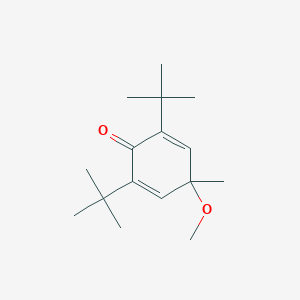
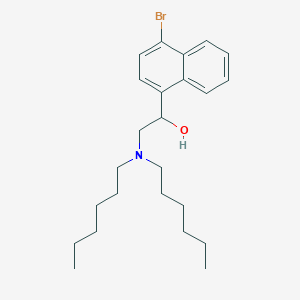
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
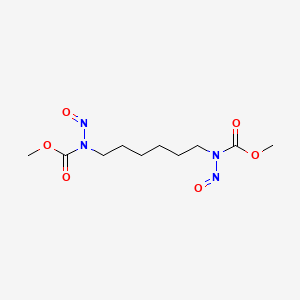
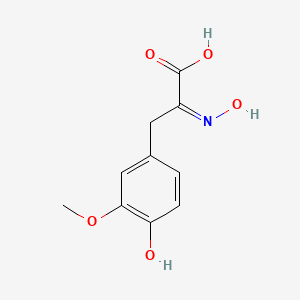
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
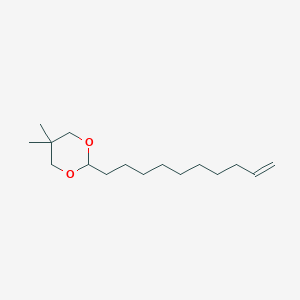
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
